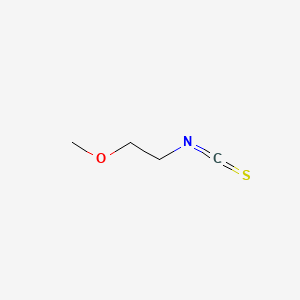

2-Methoxyethyl isothiocyanate

Description

The exact mass of the compound 2-Methoxyethyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxyethyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c1-6-3-2-5-4-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSAVXAFEVUJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191965 | |

| Record name | 2-Methoxyethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38663-85-3 | |

| Record name | 1-Isothiocyanato-2-methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38663-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038663853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxyethyl isothiocyanate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl isothiocyanate is an organosulfur compound featuring an isothiocyanate functional group (-N=C=S) attached to a methoxyethyl backbone. Isothiocyanates are a well-studied class of compounds, many of which are derived from glucosinolates found in cruciferous vegetables.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Methoxyethyl isothiocyanate, with a focus on experimental details and relevant signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methoxyethyl isothiocyanate is presented in Table 1. This data has been compiled from various chemical suppliers and databases.[5][6][7]

| Property | Value | Reference(s) |

| IUPAC Name | 1-isothiocyanato-2-methoxyethane | [6] |

| CAS Number | 38663-85-3 | [5] |

| Molecular Formula | C4H7NOS | [5][8] |

| Molecular Weight | 117.17 g/mol | [5][8] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Density | 1.080 g/mL at 25 °C | [5] |

| Boiling Point | 88-92 °C at 24 mmHg | [7] |

| Flash Point | 18.9 °C (66.0 °F) | |

| Refractive Index | n20/D 1.517 | [5] |

| SMILES | COCCN=C=S | [5] |

| InChI | 1S/C4H7NOS/c1-6-3-2-5-4-7/h2-3H2,1H3 | [5] |

| InChIKey | HTSAVXAFEVUJQE-UHFFFAOYSA-N | [5] |

Synthesis

Experimental Protocol: Synthesis of 2-Methoxyethyl isothiocyanate

Materials:

-

Carbon disulfide (CS₂)

-

Triethylamine (B128534) (Et₃N)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 2-methoxyethylamine (1.0 equivalent) in anhydrous ethanol, add carbon disulfide (3.0 equivalents) followed by triethylamine (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.0 equivalent) and a catalytic amount of DMAP (0.03 equivalents) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours. During this time, the evolution of carbonyl sulfide (B99878) (COS) gas may be observed.

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The crude product is then extracted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting residue is purified by silica gel column chromatography to yield 2-Methoxyethyl isothiocyanate.

Logical Workflow for the Synthesis:

Caption: General workflow for the synthesis of 2-Methoxyethyl isothiocyanate.

Spectroscopic Data

Detailed NMR and IR spectral data for 2-Methoxyethyl isothiocyanate are available from spectral databases such as SpectraBase.[11] The characteristic spectral features are summarized below.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 2-Methoxyethyl isothiocyanate is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The isothiocyanate carbon typically appears in the range of 125-140 ppm. Due to the structural flexibility of the isothiocyanate group, the signal for the ITC carbon can sometimes be broad.[12]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methoxyethyl isothiocyanate is characterized by a strong, sharp absorption band in the region of 2100-2270 cm⁻¹, which is indicative of the asymmetric stretching vibration of the -N=C=S group.[13] Other expected peaks include C-H stretching vibrations from the alkyl chain around 2850-2950 cm⁻¹ and C-O stretching from the ether linkage.[14] A study on the similar compound, 2-methoxyphenyl isothiocyanate, provides further context for the vibrational modes of the isothiocyanate and methoxy (B1213986) groups.[6]

Reactivity and Potential Biological Activity

The isothiocyanate functional group is an electrophilic moiety that can react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[15] This reactivity is believed to be the basis for many of the biological effects of isothiocyanates. While no specific biological studies on 2-Methoxyethyl isothiocyanate were identified, the broader class of isothiocyanates is known to modulate several key signaling pathways involved in cancer and inflammation.

Potential Mechanisms of Action

Based on the known activities of other isothiocyanates, 2-Methoxyethyl isothiocyanate may exert biological effects through the following mechanisms:

-

Enzyme Inhibition: Isothiocyanates are known to inhibit a variety of enzymes. For instance, some isothiocyanates inhibit cholinesterases and cyclooxygenase (COX) enzymes, suggesting potential applications in neurodegenerative and inflammatory diseases.[5][16] They can also inhibit cytochrome P450 enzymes involved in the metabolic activation of carcinogens.[17]

-

Induction of Phase II Detoxifying Enzymes: A key mechanism of the chemopreventive effects of isothiocyanates is the induction of phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase, which are involved in the detoxification of carcinogens.[1] This is often mediated through the Keap1-Nrf2 pathway.

-

Induction of Apoptosis: Isothiocyanates have been shown to induce apoptosis in various cancer cell lines. This can occur through the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS).[18]

-

Cell Cycle Arrest: Many isothiocyanates can induce cell cycle arrest, typically at the G2/M phase, in cancer cells, thereby inhibiting their proliferation.[13]

-

Anti-inflammatory Effects: Isothiocyanates can exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway.[4]

Key Signaling Pathways Modulated by Isothiocyanates

The following diagrams illustrate some of the key signaling pathways that are known to be modulated by isothiocyanates and may be relevant to the biological activity of 2-Methoxyethyl isothiocyanate.

Nrf2-Mediated Antioxidant Response:

Caption: Isothiocyanate-mediated activation of the Nrf2 signaling pathway.

Inhibition of NF-κB Signaling:

Caption: Inhibition of the NF-κB inflammatory pathway by isothiocyanates.

Conclusion

2-Methoxyethyl isothiocyanate possesses the characteristic functional group of a class of compounds with well-documented and diverse biological activities. While specific research on this particular molecule is limited, its chemical properties and the known mechanisms of action of other isothiocyanates suggest its potential as a subject for further investigation in the fields of cancer chemoprevention, anti-inflammatory drug discovery, and as a tool for probing biological systems. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to explore the synthesis and biological evaluation of 2-Methoxyethyl isothiocyanate.

References

- 1. An Evaluation of the Anti-Carcinogenic Response of Major Isothiocyanates in Non-Metastatic and Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 4. rsc.org [rsc.org]

- 5. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Methoxyethyl isothiocyanate, 98+% | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-METHOXYETHYLAMINE | 109-85-3 [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Methoxyethyl acetate(110-49-6) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of carcinogenesis by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

2-Methoxyethyl Isothiocyanate: A Technical Guide for Researchers

CAS Number: 38663-85-3

This technical guide provides a comprehensive overview of 2-Methoxyethyl isothiocyanate, intended for researchers, scientists, and professionals in drug development. Due to the limited publicly available research on the specific biological activities of 2-Methoxyethyl isothiocyanate, this document summarizes its known chemical properties and synthetic methods. It then extrapolates potential biological activities and mechanisms of action based on the well-established characteristics of the broader isothiocyanate class of compounds.

Physicochemical and Safety Data

2-Methoxyethyl isothiocyanate is a specialty chemical with potential applications in organic synthesis and as a building block for novel therapeutic agents. Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NOS | [1] |

| Molecular Weight | 117.17 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.080 g/mL at 25 °C | [3] |

| Solubility | 0.6 M in THF | [4][5] |

| Flash Point | -30 °C | [4][5] |

| Storage | 2-8°C | [4][5] |

Safety Information: For detailed safety and handling information, please refer to the manufacturer's Safety Data Sheet (SDS).

Synthesis and Chemical Reactivity

General Synthetic Approach:

A plausible synthesis for 2-Methoxyethyl isothiocyanate would involve the reaction of 2-methoxyethylamine (B85606) with a reagent such as thiophosgene (B130339) or by the reaction of N-2-methoxyethyl dithiocarbamate (B8719985) with cyanogen (B1215507) chloride.[6]

2-Methoxyethyl isothiocyanate has been utilized as a reactant in the synthesis of various heterocyclic compounds with potential therapeutic applications. These include:

-

Substituted 1,2,4-triazoles: As potential inhibitors of the Annexin A2–S100A10 protein interaction.

-

Tetrasubstituted alkylsulfanylimidazoles: As potential p38α Mitogen-Activated Protein Kinase inhibitors.[7]

-

Substituted spiro compounds: For the development of vanilloid receptor-1 agonists.

-

2-imino-1,3-benzothiazinanes: As novel heterocyclic scaffolds.[8]

-

Thiourea derivatives: For use in medicinal chemistry and materials science.[9]

Biological Activity and Mechanism of Action: An Extrapolation from the Isothiocyanate Class

Disclaimer: The following sections describe the well-documented biological activities and mechanisms of action of the isothiocyanate (ITC) class of compounds. At present, there is a lack of specific research on the biological effects of 2-Methoxyethyl isothiocyanate. Therefore, the information presented here should be considered as a theoretical framework for potential activities that require experimental validation for this specific compound.

Isothiocyanates are a class of naturally occurring and synthetic compounds known for their diverse biological activities, most notably their chemopreventive effects against cancer.[10][11] These effects are mediated through a variety of interconnected signaling pathways.[12]

General Anticancer Mechanisms of Isothiocyanates

Isothiocyanates have been shown to exert their anticancer effects through several key mechanisms:

-

Modulation of Biotransformation Enzymes: ITCs can inhibit Phase I enzymes (e.g., cytochrome P450s) that activate pro-carcinogens, while simultaneously inducing Phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases, quinone reductase) that promote the excretion of carcinogens.[10][13]

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[14][15][16]

-

Cell Cycle Arrest: Isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.[10][17][18]

-

Anti-inflammatory Effects: Chronic inflammation is a key driver of cancer. ITCs can suppress inflammatory pathways, primarily through the inhibition of NF-κB signaling.[12][19]

-

Antioxidant Effects: While ITCs can induce oxidative stress in cancer cells, they also upregulate antioxidant defense mechanisms in normal cells, primarily through the activation of the Nrf2 pathway.[20][21]

Key Signaling Pathways Modulated by Isothiocyanates

The multifaceted biological effects of isothiocyanates are orchestrated through their interaction with several critical signaling pathways.

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant and detoxification response.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[21] The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective genes, including antioxidant and phase II detoxification enzymes.[20][22]

The NF-κB pathway is a central mediator of inflammation.

In its inactive state, NF-κB is held in the cytoplasm by its inhibitory protein, IκBα. Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can inhibit the NF-κB pathway, often by targeting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in an inactive state in the cytoplasm.[19][23][24]

Experimental Protocols: General Methodologies for Assessing Isothiocyanate Activity

The following are general experimental protocols that are commonly used to evaluate the biological activities of isothiocyanates. These can serve as a starting point for designing studies on 2-Methoxyethyl isothiocyanate.

Cell Viability and Proliferation Assays

-

MTT/XTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

-

Trypan Blue Exclusion Assay: To determine the number of viable cells in a population.

-

BrdU Incorporation Assay: To measure DNA synthesis as an indicator of cell proliferation.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.

-

Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

-

Western Blotting for Apoptosis Markers: To detect the cleavage of PARP and the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

-

Western Blotting for Cell Cycle Regulators: To examine the expression levels of key proteins such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., Cdk1).[17]

Nrf2 Pathway Activation Assays

-

Reporter Gene Assay: Using a cell line stably transfected with a luciferase reporter construct containing the Antioxidant Response Element (ARE) to measure Nrf2 transcriptional activity.

-

Western Blotting: To measure the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) in whole-cell lysates and nuclear fractions.

-

Immunofluorescence: To visualize the nuclear translocation of Nrf2.

NF-κB Pathway Inhibition Assays

-

Reporter Gene Assay: Using a cell line with an NF-κB-driven luciferase reporter to quantify NF-κB transcriptional activity.

-

Western Blotting: To assess the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB.

-

ELISA: To measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Future Directions

The field of isothiocyanate research continues to expand, with a growing interest in their therapeutic potential beyond cancer chemoprevention, including in neurodegenerative diseases, cardiovascular conditions, and diabetes.[11] Significant research is needed to elucidate the specific biological activities of 2-Methoxyethyl isothiocyanate. Future studies should focus on:

-

In vitro screening: Assessing the cytotoxic and anti-proliferative effects of 2-Methoxyethyl isothiocyanate against a panel of cancer cell lines.

-

Mechanism of action studies: Investigating its effects on apoptosis, the cell cycle, and key signaling pathways like Nrf2 and NF-κB.

-

In vivo studies: Evaluating its efficacy and safety in animal models of disease.

-

Structure-activity relationship (SAR) studies: Comparing its activity to other isothiocyanates to understand the influence of the 2-methoxyethyl side chain on its biological effects.

This technical guide serves as a foundational resource for researchers interested in 2-Methoxyethyl isothiocyanate. While direct biological data is currently sparse, the extensive knowledge of the isothiocyanate class provides a strong rationale for further investigation into the therapeutic potential of this compound.

References

- 1. 2-METHOXYETHYL ISOTHIOCYANATE | 38663-85-3 [amp.chemicalbook.com]

- 2. Methoxyethene | 107-25-5 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cacheby.com [cacheby.com]

- 5. cacheby.com [cacheby.com]

- 6. US4089887A - Process for the production of isothiocyanates - Google Patents [patents.google.com]

- 7. A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Buy 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea | 1603575-30-9 [smolecule.com]

- 10. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 11. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells | Anticancer Research [ar.iiarjournals.org]

- 18. Isothiocyanates induce cell cycle arrest, apoptosis and mitochondrial potential depolarization in HL-60 and multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 22. Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans [mdpi.com]

- 23. Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Moringa isothiocyanate-1 regulates Nrf2 and NF-κB pathway in response to LPS-driven sepsis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxyethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are characterized by the functional group -N=C=S and are widely recognized for their presence in cruciferous vegetables. While extensive research has been conducted on isothiocyanates like sulforaphane (B1684495) and phenethyl isothiocyanate for their chemopreventive and therapeutic properties, specific data on the biological activities and mechanisms of action of 2-Methoxyethyl isothiocyanate are not extensively documented in current scientific literature. This guide provides a summary of the known physicochemical properties of 2-Methoxyethyl isothiocyanate and extrapolates potential biological activities and experimental protocols based on the broader class of isothiocyanates.

Core Molecular and Physicochemical Data

The fundamental molecular and physical properties of 2-Methoxyethyl isothiocyanate are well-characterized.[1] This information is crucial for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NOS | [1] |

| Molecular Weight | 117.17 g/mol | [1] |

| CAS Number | 38663-85-3 | |

| Appearance | Clear colorless to yellow liquid | N/A |

| Density | 1.080 g/mL at 25 °C | |

| Refractive Index | n20/D 1.517 | |

| SMILES String | COCCN=C=S | |

| InChI Key | HTSAVXAFEVUJQE-UHFFFAOYSA-N |

Spectroscopic data is available for the structural confirmation of 2-Methoxyethyl isothiocyanate.[2]

| Spectroscopic Data | Availability |

| ¹³C NMR | Available |

| ATR-IR | Available |

| Transmission IR | Available |

| Raman | Available |

Potential Biological Activities and Signaling Pathways (General to Isothiocyanates)

While specific studies on 2-Methoxyethyl isothiocyanate are limited, the broader class of isothiocyanates exhibits significant biological activities, primarily studied in the context of cancer chemoprevention.[3] These effects are attributed to their ability to modulate various signaling pathways involved in detoxification, inflammation, apoptosis, and cell cycle regulation.[3][4] It is plausible that 2-Methoxyethyl isothiocyanate may share some of these general mechanisms.

General Mechanism of Action of Isothiocyanates

Isothiocyanates are known to exert their effects through several interconnected pathways:

-

Induction of Phase II Detoxification Enzymes: Isothiocyanates can up-regulate phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase, which are crucial for detoxifying carcinogens.[3] This is primarily mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.

-

Inhibition of Phase I Carcinogen-Activating Enzymes: Certain isothiocyanates can inhibit cytochrome P450 enzymes, which are involved in the metabolic activation of pro-carcinogens.[4]

-

Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[5][6]

-

Cell Cycle Arrest: They can cause cell cycle arrest, often at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[5][6]

-

Anti-inflammatory Effects: Isothiocyanates can suppress inflammatory pathways, such as the NF-κB signaling pathway.

Generalized signaling pathways of isothiocyanates.

Experimental Protocols

General Synthesis of Isothiocyanates

A common method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate.

General workflow for isothiocyanate synthesis.

Methodology:

-

Formation of Dithiocarbamate Salt: The primary amine (e.g., 2-methoxyethylamine) is reacted with carbon disulfide in the presence of a base (e.g., triethylamine (B128534) or sodium hydroxide) in a suitable solvent (e.g., ethanol (B145695) or water).

-

Decomposition to Isothiocyanate: The resulting dithiocarbamate salt is treated with a decomposing agent, such as ethyl chloroformate or tosyl chloride, to yield the corresponding isothiocyanate.

-

Purification: The product is then purified, typically by distillation or chromatography.

In Vitro Cell-Based Assays

To investigate the potential biological effects of 2-Methoxyethyl isothiocyanate, a variety of cell-based assays can be employed, similar to those used for other isothiocyanates.

| Assay | Purpose |

| MTT/MTS Assay | To assess cell viability and cytotoxicity. |

| Flow Cytometry (Annexin V/PI staining) | To quantify apoptosis. |

| Flow Cytometry (Cell Cycle Analysis) | To determine the effects on cell cycle progression. |

| Western Blotting | To measure the expression levels of key proteins in signaling pathways (e.g., caspases, Bcl-2 family proteins, Nrf2). |

| Reporter Gene Assays (e.g., ARE-luciferase) | To measure the activation of specific transcription factors like Nrf2. |

| Enzyme Activity Assays | To determine the effect on the activity of Phase I and Phase II enzymes. |

Conclusion and Future Directions

2-Methoxyethyl isothiocyanate is a readily available organic compound with well-defined physicochemical properties. While its specific biological functions have yet to be extensively explored, the wealth of research on the broader isothiocyanate family suggests it may possess valuable bioactivity, particularly in the realm of chemoprevention. Future research should focus on elucidating the specific cellular targets and signaling pathways modulated by 2-Methoxyethyl isothiocyanate to determine its potential as a therapeutic or preventive agent. The experimental frameworks outlined in this guide provide a solid foundation for such investigations. Researchers are encouraged to adapt and apply these general protocols to uncover the unique biological profile of this specific isothiocyanate.

References

- 1. scbt.com [scbt.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. redalyc.org [redalyc.org]

- 6. Mechanism of action of isothiocyanates. A review [scielo.org.co]

An In-depth Technical Guide to the Synthesis of 2-Methoxyethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyethyl isothiocyanate, a valuable building block in organic synthesis and a compound of interest for its potential biological activities. This document details the primary synthetic methodologies, including the thiophosgene (B130339) and dithiocarbamate (B8719985) decomposition routes, complete with adaptable experimental protocols. Quantitative data, including physical properties and spectroscopic analysis, are presented for the characterization of the target molecule. Furthermore, this guide illustrates the key biological signaling pathways associated with isothiocyanates, offering insights into their potential therapeutic applications.

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their presence in cruciferous vegetables and their potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 2-Methoxyethyl isothiocyanate, with its ether linkage, presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide serves as a technical resource for researchers engaged in the synthesis and application of this versatile molecule.

Synthetic Pathways

The synthesis of 2-methoxyethyl isothiocyanate is primarily achieved through two established methods starting from the commercially available 2-methoxyethylamine (B85606). These methods are the reaction with thiophosgene and the decomposition of an in-situ generated dithiocarbamate salt.

Thiophosgene Method

The reaction of a primary amine with thiophosgene (CSCl₂) is a direct and often high-yielding method for the preparation of isothiocyanates. The reaction proceeds through a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the desired isothiocyanate.

Reaction Scheme:

Dithiocarbamate Decomposition Method

This two-step, one-pot approach is a safer alternative to the use of highly toxic thiophosgene. It involves the reaction of 2-methoxyethylamine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.

Reaction Scheme:

Common desulfurizing agents include cyanuric chloride, tosyl chloride, and sodium persulfate.

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis of 2-methoxyethyl isothiocyanate.

Method 1: Synthesis using Thiophosgene

This protocol is adapted from a general procedure for the synthesis of isothiocyanates in a biphasic system.[1]

Materials:

-

2-Methoxyethylamine

-

Thiophosgene (CSCl₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyethylamine (1.0 eq) in dichloromethane.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.

-

Cool the mixture in an ice bath and stir vigorously.

-

Slowly add thiophosgene (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-methoxyethyl isothiocyanate by vacuum distillation.

Method 2: One-Pot Synthesis via Dithiocarbamate Decomposition using Cyanuric Chloride

This protocol is adapted from a general one-pot procedure for the synthesis of isothiocyanates under aqueous conditions.[2]

Materials:

-

2-Methoxyethylamine

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

In a round-bottom flask, dissolve potassium carbonate (2.0 eq) in water.

-

To this solution, add 2-methoxyethylamine (1.0 eq).

-

Add carbon disulfide (1.2 eq) dropwise to the mixture at room temperature and stir vigorously for 1-2 hours to form the dithiocarbamate salt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of cyanuric chloride (0.5 eq) in dichloromethane.

-

Add the cyanuric chloride solution dropwise to the cooled dithiocarbamate solution.

-

Stir the biphasic mixture for 30-60 minutes at 0 °C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₇NOS | [3] |

| Molecular Weight | 117.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 88-92 °C at 24 mmHg | [4] |

| Density | 1.080 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.517 | [3] |

| CAS Number | 38663-85-3 | [3] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

| CH₃-O- | ~3.3 | Singlet | 3H |

| -O-CH₂- | ~3.6 | Triplet | 2H |

| -CH₂-NCS | ~3.8 | Triplet | 2H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Carbon | Chemical Shift (ppm) (Predicted) |

| CH₃ -O- | ~59 |

| -O-CH₂ - | ~70 |

| -CH₂ -NCS | ~48 |

| -N=C =S | ~130 |

IR (Infrared) Spectroscopy:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N=C=S (asymmetric stretch) | 2050-2150 (strong, broad) |

| C-O (ether) | 1070-1150 (strong) |

| C-H (alkane) | 2850-3000 |

Mandatory Visualizations

Synthetic Workflows

Caption: Synthetic routes to 2-methoxyethyl isothiocyanate.

Biological Signaling Pathways of Isothiocyanates

Caption: Cellular mechanisms of isothiocyanates.

Conclusion

This technical guide outlines robust and adaptable synthetic methods for the preparation of 2-methoxyethyl isothiocyanate. The choice between the thiophosgene and dithiocarbamate decomposition routes will depend on the specific laboratory capabilities and safety considerations. The provided data and diagrams offer a foundational understanding of the chemical properties and potential biological significance of this compound, facilitating further research and development in the fields of medicinal chemistry and materials science.

References

Unraveling the Enigmatic Mechanisms of 2-Methoxyethyl Isothiocyanate in Biological Systems: A Technical Guide

Disclaimer: Scientific literature specifically detailing the mechanism of action for 2-Methoxyethyl isothiocyanate (2-MEITC) is notably scarce. This guide, therefore, extrapolates the potential biological activities of 2-MEITC based on the well-documented mechanisms of the broader isothiocyanate (ITC) class of compounds, to which it belongs. The shared isothiocyanate functional group (-N=C=S) is the primary determinant of the biological activity for this class, suggesting that 2-MEITC likely shares mechanistic similarities with more extensively studied ITCs such as sulforaphane (B1684495) (SFN), phenethyl isothiocyanate (PEITC), and benzyl (B1604629) isothiocyanate (BITC).

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the putative core mechanisms, relevant experimental protocols, and quantitative data associated with isothiocyanates.

Core Cellular and Molecular Mechanisms of Isothiocyanates

Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables, recognized for their potential chemopreventive and therapeutic properties. Their biological effects are multifaceted, impacting a variety of cellular processes and signaling pathways. The primary mechanisms of action are detailed below.

Induction of Apoptosis

A hallmark of isothiocyanate activity is the induction of apoptosis, or programmed cell death, in cancer cells.[1] This is a critical process for eliminating malignant cells. ITCs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: ITCs can induce mitochondrial dysfunction through the generation of reactive oxygen species (ROS).[2] This leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to cell death.[2][3] The regulation of the Bcl-2 family of proteins, with an upregulation of pro-apoptotic members (e.g., Bax) and downregulation of anti-apoptotic members (e.g., Bcl-2), is also a key feature.[2]

-

Extrinsic Pathway: Some ITCs can upregulate the expression of death receptors on the cell surface, making cancer cells more susceptible to apoptosis initiated by external ligands.

Cell Cycle Arrest

Isothiocyanates are known to inhibit the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[4] This prevents the cells from dividing and propagating. The arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Tubulin Polymerization

A significant mechanism of action for several ITCs is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[5][6] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By binding to tubulin, ITCs disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.[5]

Modulation of Key Signaling Pathways

ITCs exert their effects by modulating a number of critical intracellular signaling pathways:

-

Keap1-Nrf2 Pathway: ITCs are potent inducers of the Keap1-Nrf2 pathway, which is a primary regulator of the cellular antioxidant response. By reacting with cysteine residues on Keap1, ITCs release Nrf2, allowing it to translocate to the nucleus and activate the expression of a battery of cytoprotective genes, including phase II detoxification enzymes.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation, which is closely linked to cancer development. Many ITCs have been shown to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.

-

MAPK and PI3K/Akt Pathways: The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways are critical for cell survival and proliferation. ITCs have been shown to modulate these pathways, often leading to the downregulation of pro-survival signals and the activation of pro-apoptotic signals.[7]

Quantitative Data on Isothiocyanate Activity

The following tables summarize quantitative data for well-characterized isothiocyanates, offering a comparative perspective on their potency.

Table 1: IC50 Values of Representative Isothiocyanates in Various Cancer Cell Lines

| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Propyl Isothiocyanate (PITC) | MGC-803 | Gastric Cancer | ~100 (48h) | [2] |

| Propyl Isothiocyanate (PITC) | HGC-27 | Gastric Cancer | ~40 (48h) | [2] |

| Phenethyl Isothiocyanate (PEITC) | CaSki | Cervical Cancer | ~18 (24h) | [8] |

| Benzyl Isothiocyanate (BITC) | HeLa | Cervical Cancer | ~15 (24h) | [1] |

| Sulforaphane (SFN) | HeLa | Cervical Cancer | >20 (24h) | [1] |

Table 2: Quantitative Analysis of Apoptosis Induced by Isothiocyanates

| Isothiocyanate | Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |

| Phenethyl Isothiocyanate (PEITC) | CaSki | 20 µM for 24h | ~35% | Annexin V-FITC/PI | [8] |

| Phenethyl Isothiocyanate (PEITC) | CaSki | 25 µM for 24h | ~50% | Annexin V-FITC/PI | [8] |

| Phenethyl Isothiocyanate (PEITC) | CaSki | 30 µM for 24h | ~65% | Annexin V-FITC/PI | [8] |

| Allyl Isothiocyanate (AITC) | HT-29 | 20 µM for 24h | ~30% (Sub-G1) | Propidium Iodide | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of isothiocyanates.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to a purple formazan (B1609692) product.[9]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the isothiocyanate compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[2]

Protocol:

-

Cell Treatment: Treat cells with the isothiocyanate compound as described for the viability assay.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[2]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Western Blot Analysis for Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a sample. To assess apoptosis, the expression levels and cleavage of key proteins such as caspases and PARP are analyzed.[10][11]

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the analysis of cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate for at least 30 minutes on ice or store at -20°C.[13]

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.[12]

-

PI Staining: Add PI staining solution to the cells.

-

Incubation: Incubate in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in absorbance at 340 nm, which is proportional to the formation of microtubules.[5][7][14]

Protocol:

-

Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).[5]

-

Compound Incubation: Incubate the tubulin solution with various concentrations of the isothiocyanate on ice.

-

Initiation of Polymerization: Initiate polymerization by transferring the reaction mixture to a pre-warmed 37°C microplate reader.

-

Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60 minutes.[14]

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the vehicle control to determine the inhibitory effect.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of isothiocyanates.

Caption: Putative Intrinsic Apoptosis Pathway Induced by Isothiocyanates.

Caption: Experimental Workflow for Investigating 2-MEITC Anticancer Activity.

Caption: Interconnected Mechanisms of Isothiocyanate Action.

References

- 1. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propyl isothiocyanate induces apoptosis in gastric cancer cells by oxidative stress via glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. rsc.org [rsc.org]

- 5. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. benchchem.com [benchchem.com]

- 14. abscience.com.tw [abscience.com.tw]

An In-depth Technical Guide to the Safe Handling of 2-Methoxyethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methoxyethyl isothiocyanate, a reactive chemical intermediate utilized in various research and development applications. Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the toxicological properties, handling procedures, emergency responses, and waste disposal methods for 2-Methoxyethyl isothiocyanate.

Hazard Identification and Classification

2-Methoxyethyl isothiocyanate is a hazardous substance with multiple risk factors. It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2][3] The target organ for its toxicity is primarily the respiratory system.[1]

GHS Hazard Statements:

-

H332: Harmful if inhaled.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for 2-Methoxyethyl isothiocyanate, providing a quick reference for its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 38663-85-3 | [1][4][5] |

| Molecular Formula | C₄H₇NOS | [1][5] |

| Molecular Weight | 117.17 g/mol | [1][5] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | 1.080 g/mL at 25 °C | [1][3] |

| Boiling Point | 88.5-92 °C @ 23.5 Torr | [3] |

| Flash Point | 18.9 °C (66.0 °F) | [1][3] |

| Refractive Index | n20/D 1.517 | [1] |

| Storage Class | 3 - Flammable liquids | [1] |

Table 2: Toxicological Data

| Hazard Classification | Category | Source(s) |

| Acute Toxicity, Oral | Category 3 | [1][3] |

| Acute Toxicity, Dermal | Category 4 | [1][3] |

| Acute Toxicity, Inhalation | Category 4 | [1] |

| Skin Irritation | Category 2 | [1][3] |

| Eye Irritation | Category 2 | [1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [1][3] |

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is crucial when working with 2-Methoxyethyl isothiocyanate. The following sections detail the necessary personal protective equipment, handling procedures, and emergency responses.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to minimize exposure risk. This includes:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[6]

-

Hand Protection: Wear chemically resistant gloves. Given the reactivity of isothiocyanates, it is advisable to double-glove.[6]

-

Skin and Body Protection: A lab coat, protective clothing, and, in cases of potential splashing, a chemical-resistant apron should be worn.[6]

-

Respiratory Protection: All work with 2-Methoxyethyl isothiocyanate must be conducted in a certified chemical fume hood.[7] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]

General Handling and Storage

-

Ventilation: Always handle 2-Methoxyethyl isothiocyanate in a well-ventilated area, preferably within a chemical fume hood.[3][7]

-

Ignition Sources: This compound is highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[3][7] Use non-sparking tools and explosion-proof equipment.[3][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] It should be stored in a flammables area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[7]

-

Static Discharge: Take precautionary measures against static discharges.[3][7]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

-

Spill Cleanup:

-

Evacuate all non-essential personnel from the area.

-

Wear the appropriate PPE as detailed in section 3.1.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Do not use combustible materials, such as paper towels, to clean up the spill.

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

-

Do not allow the spilled material to enter drains or waterways.[7]

-

-

First Aid Measures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

-

Visualized Workflows and Pathways

To further aid in the understanding of the safe handling and potential toxicological effects of 2-Methoxyethyl isothiocyanate, the following diagrams are provided.

Caption: Logical workflow for the safe handling of 2-Methoxyethyl isothiocyanate.

Caption: Generalized signaling pathway for isothiocyanate-induced toxicity.

Conclusion

2-Methoxyethyl isothiocyanate is a valuable chemical reagent that demands careful and informed handling. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to the established protocols for use, storage, and disposal, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to promote a culture of safety in the laboratory and ensure the well-being of all personnel involved in research and development activities.

References

Commercial Suppliers and Technical Guide for 2-Methoxyethyl Isothiocyanate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-Methoxyethyl isothiocyanate, alongside detailed experimental protocols and insights into its potential biological mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Commercial Availability

2-Methoxyethyl isothiocyanate is available from several commercial chemical suppliers. The purity and available quantities vary by supplier, and pricing is subject to change. Below is a summary of offerings from prominent vendors.

| Supplier | Purity | Available Quantities | Price (USD/GBP) |

| Sigma-Aldrich | 95% | 5 g | $83.98 / £114.00[1] |

| Thermo Scientific (Alfa Aesar) | 98+% | 1 g | Price available upon login |

| Fluorochem | Not Specified | 1 g, 5 g | £62.00 (1 g), £223.00 (5 g)[2] |

| Santa Cruz Biotechnology | Not Specified | Inquire for details | Inquire for details[3] |

| Conier Chem & Pharma Limited | Not Specified | Inquire for details | Inquire for details[4] |

Note: Prices are indicative and may not reflect the most current rates. It is recommended to visit the supplier's website for up-to-date pricing and availability. For some suppliers, registration or logging in is required to view pricing information[5].

Physicochemical Properties

| Property | Value |

| CAS Number | 38663-85-3 |

| Molecular Formula | C4H7NOS |

| Molecular Weight | 117.17 g/mol |

| Appearance | Clear colorless to yellow liquid[4] |

| Density | 1.080 g/mL at 25 °C |

| Boiling Point | 88.5-92 °C @ 23.5 Torr[4] |

| Refractive Index | n20/D 1.517 |

Experimental Protocols

While specific experimental protocols for 2-Methoxyethyl isothiocyanate are not widely published, the following are detailed methodologies for common assays used to evaluate the biological activity of isothiocyanates (ITCs). These can be adapted for use with 2-Methoxyethyl isothiocyanate.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of an ITC on a cancer cell line.

Materials:

-

2-Methoxyethyl isothiocyanate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cancer cell line of interest (e.g., A549, HT29)

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of 2-Methoxyethyl isothiocyanate in DMSO. Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v)[6].

-

Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of 2-Methoxyethyl isothiocyanate to the wells. Include a vehicle control (medium with DMSO only)[7].

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2[6].

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals[7].

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis.

Materials:

-

2-Methoxyethyl isothiocyanate

-

Cancer cell line

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of 2-Methoxyethyl isothiocyanate or a vehicle control for a specified time[7].

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS[7].

-

Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension[7][8].

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes[7][8].

-

Analysis: Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[7].

Potential Signaling Pathways and Mechanisms of Action

Isothiocyanates are known to exert their biological effects, particularly their anti-cancer properties, through the modulation of various signaling pathways. While the specific pathways affected by 2-Methoxyethyl isothiocyanate require direct investigation, the broader class of ITCs has been shown to induce apoptosis and inhibit cell proliferation through several key mechanisms[9][10][11].

A primary mechanism of action for many ITCs is the induction of apoptosis in cancer cells[10][11]. This programmed cell death can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events often include the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases[10][11].

Furthermore, ITCs can influence cell cycle progression, often causing arrest at the G2/M phase, and can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways[12].

Below are graphical representations of a general experimental workflow and a potential signaling pathway that may be relevant to the action of 2-Methoxyethyl isothiocyanate.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 2-Methoxyethyl isothiocyanate, 98+% | Fisher Scientific [fishersci.ca]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 11. redalyc.org [redalyc.org]

- 12. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Derivatization using 2-Methoxyethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and life sciences. However, the analysis of compounds lacking a suitable chromophore for UV detection or those with poor chromatographic retention presents a significant challenge. Chemical derivatization is a powerful strategy to overcome these limitations. Isothiocyanates are a well-established class of derivatizing agents that react with primary and secondary amines to form stable, UV-active thiourea (B124793) derivatives.[1][2] This enhances their detectability and often improves their chromatographic behavior on reverse-phase columns.[3]

This document provides detailed application notes and protocols for the use of 2-Methoxyethyl isothiocyanate as a pre-column derivatization agent for the HPLC analysis of primary and secondary amine-containing analytes. While specific performance data for 2-Methoxyethyl isothiocyanate is not extensively published, the protocols provided are based on the well-understood reactivity of isothiocyanates and can be adapted and optimized for specific applications.

Principle of Derivatization

2-Methoxyethyl isothiocyanate reacts with primary and secondary amines in a nucleophilic addition reaction to form a stable N,N'-disubstituted thiourea derivative. This reaction is typically carried out in an alkaline environment to ensure the amine is in its more nucleophilic, deprotonated state.[4] The resulting thiourea product incorporates the 2-methoxyethyl group and a chromophore that allows for sensitive UV detection.

Applications

The derivatization of primary and secondary amines with 2-Methoxyethyl isothiocyanate can be applied to a wide range of analytical challenges in drug development and research, including:

-

Quantification of small molecule drugs and their metabolites: Many pharmaceutical compounds and their breakdown products contain primary or secondary amine functionalities.

-

Analysis of amino acids and peptides: The primary amino groups of amino acids and the N-terminus of peptides can be targeted for derivatization.[5]

-

Determination of biogenic amines: Neurotransmitters and other biologically important amines can be analyzed after derivatization.

-

Chiral separations: Although 2-Methoxyethyl isothiocyanate is not a chiral reagent itself, isothiocyanates can be used in the separation of stereoisomers of amines.[6]

Experimental Protocols

Materials and Reagents

-

2-Methoxyethyl isothiocyanate (Purity ≥ 95%)

-

Analyte of interest (containing a primary or secondary amine)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

Triethylamine (B128534) (TEA) or other suitable base

-

Formic acid or phosphoric acid, HPLC grade

-

Buffer solution (e.g., borate (B1201080) buffer, pH 9.0)

-

Standard laboratory glassware and equipment

-

HPLC system with UV or Diode Array Detector (DAD)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Standard and Sample Preparation

Standard Solution: Prepare a stock solution of the analyte of interest in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards at the desired concentrations for calibration.

Sample Preparation: The sample preparation method will be matrix-dependent. A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol may be necessary to isolate the analyte from complex matrices like plasma, urine, or tissue homogenates. The final sample extract should be evaporated to dryness and reconstituted in the derivatization solvent.

Derivatization Protocol

-

Reagent Preparation: Prepare a 10 mg/mL solution of 2-Methoxyethyl isothiocyanate in acetonitrile.

-

Reaction Mixture: To 100 µL of the analyte standard or sample solution in a microcentrifuge tube, add 100 µL of the 2-Methoxyethyl isothiocyanate solution and 50 µL of a 5% triethylamine solution in acetonitrile.

-

Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block or water bath. Note: Optimization of reaction time and temperature may be required for specific analytes.

-

Evaporation: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for HPLC analysis.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis

The following are general HPLC conditions that can be used as a starting point for method development. Optimization will be necessary for specific analytes and their derivatives.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at approximately 240-250 nm (scan for optimal wavelength) |

For Mass Spectrometry (MS) compatible methods, formic acid is a suitable mobile phase modifier. For UV detection alone, phosphoric acid can also be used.[7]

Data Presentation

The following tables represent expected performance characteristics based on typical isothiocyanate derivatization methods. These values should be experimentally determined and validated for the specific application of 2-Methoxyethyl isothiocyanate.

Table 1: Derivatization Reaction Conditions (Example)

| Parameter | Condition |

| Reagent Concentration | 10 mg/mL in ACN |

| Analyte Concentration | 1-100 µg/mL |

| Base | 5% Triethylamine in ACN |

| Reaction Temperature | 60°C |

| Reaction Time | 30 minutes |

Table 2: HPLC Method Validation Parameters (Hypothetical)

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy/Recovery | 90 - 110% |

Visualizations

Caption: Experimental workflow for derivatization and HPLC analysis.

Caption: Reaction of a primary amine with 2-Methoxyethyl isothiocyanate.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product peak | Incomplete derivatization | Optimize reaction time, temperature, or pH. Ensure freshness of the derivatizing reagent. |

| Degradation of analyte or derivative | Check stability of the analyte and derivative under the reaction conditions. | |

| Multiple peaks for a single analyte | Side reactions | Adjust reaction conditions (e.g., lower temperature). |

| Incomplete reaction | Increase reaction time or temperature. | |

| Poor peak shape | Column degradation | Use a guard column or replace the analytical column. |

| Inappropriate mobile phase | Optimize mobile phase composition and pH. | |

| High background noise | Impure reagents or solvents | Use high-purity reagents and solvents. Filter all solutions. |

Conclusion

2-Methoxyethyl isothiocyanate is a promising derivatization agent for the HPLC analysis of primary and secondary amine-containing compounds. The formation of stable, UV-active thiourea derivatives allows for sensitive detection and improved chromatography. The protocols and guidelines presented here provide a solid foundation for developing and validating robust analytical methods for a wide range of applications in research and development. As with any derivatization procedure, method optimization and validation are crucial to ensure accurate and reliable results.

References

- 1. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. Separation of 2-Methoxyethyl isothiocyanate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for 2-Methoxyethyl Isothiocyanate in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl isothiocyanate is a versatile derivatizing agent for primary and secondary amines, enhancing their detection and quantification in mass spectrometry-based analyses. The isothiocyanate group (-N=C=S) readily reacts with amine functionalities to form stable thiourea (B124793) derivatives. This derivatization is particularly advantageous for small molecules and peptides, as it improves their chromatographic retention on reverse-phase columns and increases their ionization efficiency, leading to significantly improved sensitivity in mass spectrometric analyses.

The formation of the thiourea linkage provides a predictable fragmentation pattern in tandem mass spectrometry (MS/MS), often yielding a specific and intense product ion that is ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantitative assays.[1][2] This application note provides detailed protocols for the use of 2-Methoxyethyl isothiocyanate in the derivatization of small molecules and peptides for LC-MS/MS analysis.